4-Fluoro-6-iodopyridine-2-sulfonyl chloride

Catalog No.
S15444095
CAS No.
M.F
C5H2ClFINO2S
M. Wt
321.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-6-iodopyridine-2-sulfonyl chloride

Product Name

4-Fluoro-6-iodopyridine-2-sulfonyl chloride

IUPAC Name

4-fluoro-6-iodopyridine-2-sulfonyl chloride

Molecular Formula

C5H2ClFINO2S

Molecular Weight

321.50 g/mol

InChI

InChI=1S/C5H2ClFINO2S/c6-12(10,11)5-2-3(7)1-4(8)9-5/h1-2H

InChI Key

MHHQZVIJHSAPPR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1S(=O)(=O)Cl)I)F

4-Fluoro-6-iodopyridine-2-sulfonyl chloride is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 4-position, an iodine atom at the 6-position, and a sulfonyl chloride functional group at the 2-position. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse chemical reactivity and biological activities. The presence of both halogen substituents and the sulfonyl chloride group enhances its potential for various chemical transformations and applications in medicinal chemistry.

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, or thiols to form sulfonamide derivatives or sulfonate esters .
  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can participate in Friedel-Crafts acylation, allowing for the introduction of the sulfonyl group onto aromatic rings .
  • Oxidation and Reduction: The compound can undergo oxidation to yield sulfonyl compounds with higher oxidation states or reduction to produce sulfinyl or sulfanyl derivatives .
  • Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki-Miyaura coupling, which is useful for forming complex molecular architectures.

The synthesis of 4-Fluoro-6-iodopyridine-2-sulfonyl chloride typically involves multi-step synthetic routes:

  • Halogenation: Starting from a suitable pyridine precursor, fluorination can be achieved using reagents like N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate under controlled conditions.
  • Iodination: The introduction of iodine can be performed using iodine monochloride or other iodine sources in the presence of a catalyst.
  • Sulfonation: The final step involves treatment with chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group at the desired position on the pyridine ring.

These steps require careful optimization of reaction conditions to achieve high yields and purity of the desired product .

4-Fluoro-6-iodopyridine-2-sulfonyl chloride has potential applications in:

  • Pharmaceutical Chemistry: As an intermediate in the synthesis of bioactive compounds, particularly those targeting specific diseases due to its unique functional groups.
  • Material Science: In the development of new materials that require specific electronic or optical properties derived from heterocyclic compounds.
  • Chemical Biology: As a tool for modifying biomolecules through selective reactions with nucleophiles.

Interaction studies involving 4-Fluoro-6-iodopyridine-2-sulfonyl chloride could focus on its reactivity with various biological nucleophiles. Understanding how this compound interacts with proteins or enzymes could provide insights into its potential therapeutic uses. Additionally, studies on its binding affinity and inhibition mechanisms against specific biological targets would be valuable for elucidating its pharmacological profile.

Several compounds share structural similarities with 4-Fluoro-6-iodopyridine-2-sulfonyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Fluoro-3-pyridinecarboxylic acidFluorinated pyridine with carboxylic acidExhibits different biological activities due to carboxylic acid
6-Chloro-2-pyridinethiolChlorinated pyridine with thiol groupPotential for different reactivity patterns than sulfonyl chlorides
5-Iodo-2-pyridinamineIodinated pyridine derivativeShows distinct biological activity as an amine derivative
3-Sulfamoyl-4-fluoropyridineFluorinated pyridine with a sulfonamide groupEnhanced solubility and bioactivity due to sulfonamide functionality

The unique combination of fluorine and iodine substituents along with a sulfonyl chloride group in 4-Fluoro-6-iodopyridine-2-sulfonyl chloride sets it apart from these compounds, potentially leading to distinct reactivity patterns and biological activities that warrant further exploration.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

320.85235 g/mol

Monoisotopic Mass

320.85235 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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